![molecular formula C13H8ClN3O B2811083 2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 327056-08-6](/img/structure/B2811083.png)
2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine (2-5-3-CPOXP) is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic aromatic compound, containing both an oxadiazole and pyridine ring. This compound has been studied for its potential applications in drug discovery, as it has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Biological Assessment
Research has led to the development of methods for synthesizing novel compounds, including those with 1,2,4-oxadiazole cycles, which have shown a variety of biological properties. A study by Karpina et al. (2019) synthesized a diverse set of acetamides, demonstrating a synthetic approach that could be utilized for creating functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives with potential biological applications (Karpina et al., 2019).
Molecular Structure and Photophysical Properties
The development of composite fibers doped with Re(I) complex, incorporating 1,3,4-oxadiazole ligands, has been investigated for improved emissive performance. Nie et al. (2015) found that polymer matrix immobilization could effectively enhance photostability and emissive parameters, indicating potential applications in the development of advanced photophysical materials (Nie et al., 2015).
Anticancer Potential
Zhang et al. (2005) identified a novel apoptosis inducer through high-throughput screening, highlighting the anticancer potential of certain 1,2,4-oxadiazole derivatives. Their study emphasized the role of these compounds in cell cycle arrest and apoptosis induction, suggesting a pathway to discovering new anticancer agents (Zhang et al., 2005).
Electroluminescence and Photoluminescence
Research into the electroluminescence and photoluminescence properties of 1,3,4-oxadiazole-containing rhenium(I) complexes by Wang et al. (2007) indicated that these materials could serve as efficient green emitters in electroluminescent devices, showing potential for application in the field of organic light-emitting diodes (OLEDs) (Wang et al., 2007).
Mécanisme D'action
Target of Action
The primary targets of 1,2,4-oxadiazole derivatives, such as 2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine, are often enzymes or receptors involved in critical biological processes . These compounds have been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal effects . .
Mode of Action
The mode of action of 1,2,4-oxadiazole derivatives involves their interaction with their targets, leading to changes in the target’s function . The compound’s structure allows it to bind to its target, inhibiting or modifying the target’s activity . This interaction can lead to changes in cellular processes, ultimately leading to the compound’s observed biological effects .
Biochemical Pathways
The biochemical pathways affected by 1,2,4-oxadiazole derivatives depend on their specific targets . For instance, if the target is an enzyme involved in a particular metabolic pathway, the compound’s action could disrupt that pathway, leading to downstream effects on cellular function . .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) in the body . These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
The result of the compound’s action at the molecular and cellular level is typically a change in the function of its target, which can lead to observable biological effects . For instance, 1,2,4-oxadiazole derivatives have been found to exhibit antibacterial, antifungal, and nematocidal activities . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances . These factors can affect the compound’s structure, its interaction with its target, and its ADME properties . .
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-10-5-3-4-9(8-10)13-16-12(17-18-13)11-6-1-2-7-15-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLLSKDXLVDFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


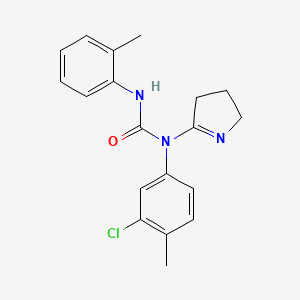
![N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2811006.png)
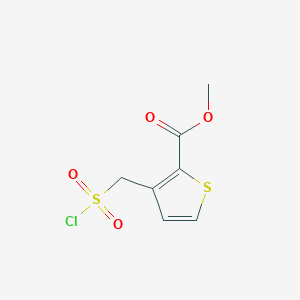
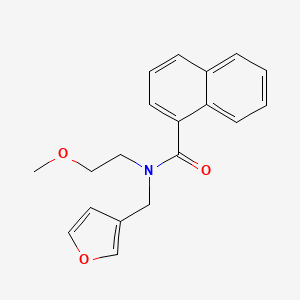
![2-ethyl-5-((3-fluorobenzyl)thio)-6-(4-methylbenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2811012.png)
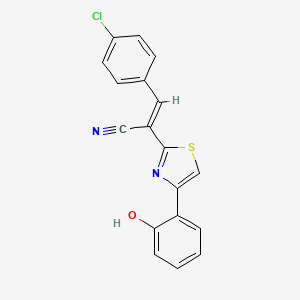
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine](/img/structure/B2811015.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]propanoic acid](/img/structure/B2811017.png)
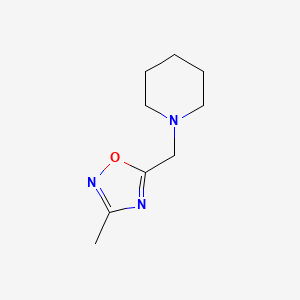
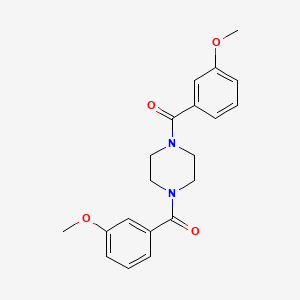
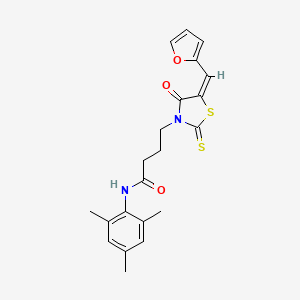
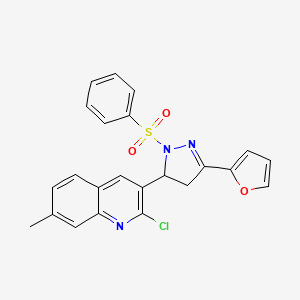
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2811023.png)